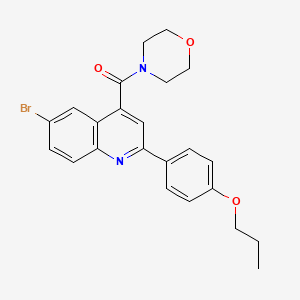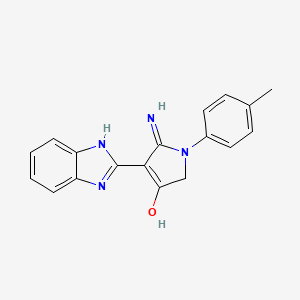
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, also known as GW3965, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective liver X receptor (LXR) agonists and has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis.
Mecanismo De Acción
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline exerts its effects by selectively activating the LXR, a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and glucose homeostasis. LXR activation leads to the upregulation of genes involved in cholesterol efflux, fatty acid oxidation, and glucose uptake, while downregulating genes involved in lipogenesis and inflammation. This results in improved lipid and glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. It has also been shown to reduce atherosclerosis in animal models and improve liver function in patients with non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has several advantages for lab experiments, including its high potency and selectivity for LXR activation, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential to induce liver toxicity in some animal models.
Direcciones Futuras
There are several future directions for research on 6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, including its potential use in the treatment of metabolic disorders such as diabetes and obesity, its potential use as an anti-inflammatory and anti-cancer agent, and its potential use in the treatment of liver diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and efficacy. Additionally, new analogs of this compound may be developed that have improved solubility and bioavailability, as well as increased potency and selectivity for LXR activation.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exerts its effects by selectively activating the LXR, leading to improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. While it has several advantages for lab experiments, including its high potency and selectivity, it also has some limitations, including its potential to induce liver toxicity. Further studies are needed to determine its optimal use in the treatment of metabolic disorders, inflammatory diseases, and cancer, as well as its long-term safety and efficacy.
Métodos De Síntesis
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline is synthesized by a multi-step process that involves the reaction of 4-bromo-2-(4-propoxyphenyl)quinoline with morpholine and isocyanate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis, making it a potential candidate for the treatment of metabolic disorders such as diabetes, obesity, and atherosclerosis. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
[6-bromo-2-(4-propoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3/c1-2-11-29-18-6-3-16(4-7-18)22-15-20(23(27)26-9-12-28-13-10-26)19-14-17(24)5-8-21(19)25-22/h3-8,14-15H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDMYVRLXRZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-(3-methyl-2-buten-1-yl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6061552.png)
![N-[4-(benzoylamino)phenyl]-2-naphthamide](/img/structure/B6061554.png)
![methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6061561.png)
![3-{[5-(3-butoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6061574.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6061585.png)
![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![4-(2-isopropyl-1,3-oxazol-4-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6061603.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)